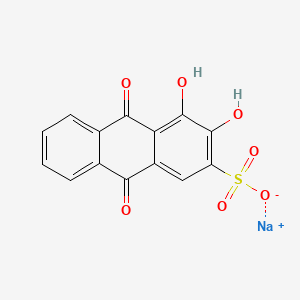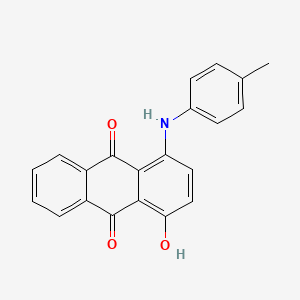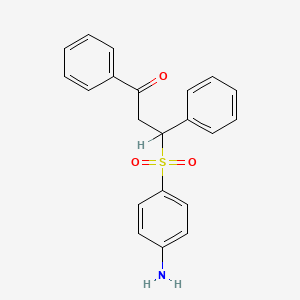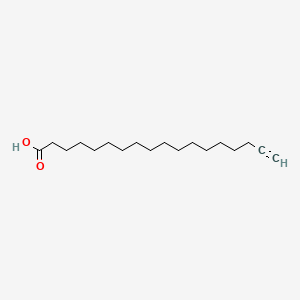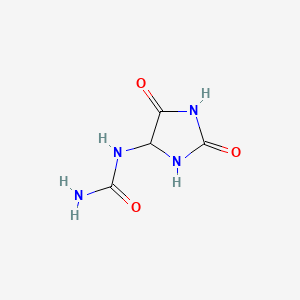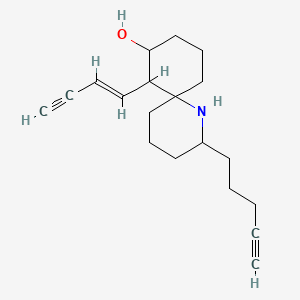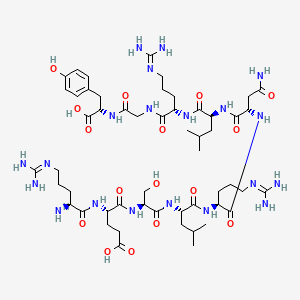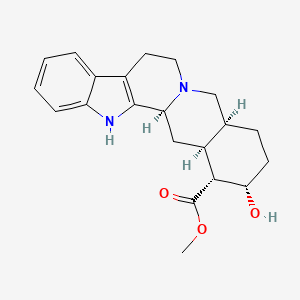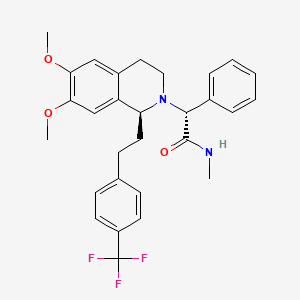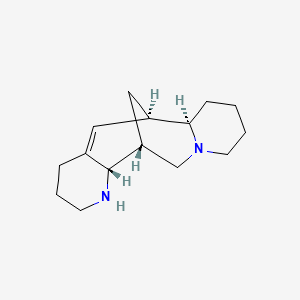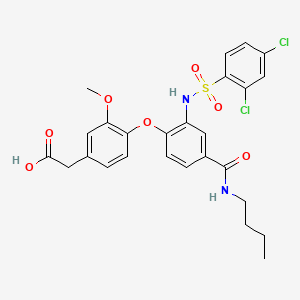
Amg-009
Overview
Description
AMG-009 is a compound known for its role as a prostaglandin D2 antagonist. It is a poorly soluble weak acidic drug with an intrinsic solubility of 0.6 micrograms per milliliter . This compound is primarily indicated for the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
AMG-009 is a potent antagonist of prostaglandin D2 . Its primary targets are the CRTH2 and DP receptors . The CRTH2 receptor, also known as the Prostaglandin D2 receptor 2, and the DP receptor, also known as the transcription factor Dp-1, play crucial roles in immune system diseases, infectious diseases, otorhinolaryngologic diseases, and respiratory diseases .
Mode of Action
This compound interacts with its targets by inhibiting the CRTH2 and DP receptors . The IC50 values for the CRTH2 and DP receptors are 3 nM and 12 nM, respectively . This inhibition results in changes in the cellular response to prostaglandin D2, affecting various physiological processes.
Pharmacokinetics
The pharmacokinetics of this compound involve its dissolution, stability in gastrointestinal fluids, permeation into the systemic circulation, and metabolic stability . This compound is a poorly soluble weak acidic drug . Its dissolution is enhanced by sodium carbonate and sustained by hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) . The release of this compound went from 4% for tablets which did not contain both sodium carbonate and HPMC K100 LV to 70% for the ones that did, resulting in a 17.5-fold increase in the extent of dissolution . This enhancement in dissolution is crucial for increasing its bioavailability .
Action Environment
The action of this compound is influenced by the microenvironment of the dosage form . The pH of the environment immediately surrounding the solid dosage form can be controlled by adding organic or inorganic acids or bases, used as pH modifiers . Through this control of the microenvironment of the dosage form, pH-independent release has been achieved for basic or acidic drugs in the gastrointestinal tract where the pH can vary from 1.0 to 7.4 . This pH modulation of the microenvironment, therefore, influences the dissolution of this compound and consequently its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
AMG-009 interacts with CRTH2 and DP receptors, acting as a potent antagonist . It inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood with a Ki of 1 nM .
Cellular Effects
This compound has been shown to influence cell function by inhibiting the PGD2-induced cAMP response mediated by DP in platelets in 80% human whole blood with a Ki of 148 nM . This indicates that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on CRTH2 and DP receptors . By binding to these receptors, it inhibits the action of prostaglandin D2, thereby influencing gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
The release of this compound from tablets which contain both sodium carbonate and HPMC E5 LV was found to be 70%, resulting in a 17.5-fold increase in the extent of dissolution . This suggests that this compound has good stability and does not degrade significantly over time in laboratory settings.
Dosage Effects in Animal Models
In an acute guinea pig model, this compound resulted in a dose-dependent decrease in airway resistance provoked by PGD2 aerosol . This indicates that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
This compound is a mixed inhibitor of human BSEP, rat Bsep, and human MRP4, and a weak inhibitor of human NTCP and rat Ntcp . These transporters play a crucial role in the transport and distribution of this compound within cells and tissues.
Preparation Methods
The preparation of AMG-009 involves synthetic routes that include the use of pH modifiers and nucleation inhibitors to enhance its dissolution. One method involves the intimate mixing and compression of this compound with a basic pH modifier such as sodium carbonate and a nucleation inhibitor like hydroxypropyl methylcellulose K100 LV . This method has been shown to significantly enhance the dissolution of this compound . Industrial production methods may involve the use of bilayer dosage forms where this compound and sodium carbonate are placed in separate layers .
Chemical Reactions Analysis
AMG-009 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride may be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMG-009 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AMG-009 is unique in its dual antagonistic action on both CRTH2 and DP receptors. Similar compounds include:
AMG-853: Another dual antagonist of CRTH2 and DP receptors.
Indole-phenylacetic acid derivatives: These compounds also act as dual antagonists of the prostaglandin D2 receptors.
This compound stands out due to its specific inhibition of prostaglandin D2-induced responses in human whole blood .
Properties
IUPAC Name |
2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRBVXRDGYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027847-67-1 | |
| Record name | AMG-009 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-009 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
